molecular formula C6H6N4O B1417627 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 55457-17-5

2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B1417627
CAS No.: 55457-17-5
M. Wt: 150.14 g/mol
InChI Key: HXEKFHWAIWTJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a heterocyclic compound that features a fused ring system combining pyrazole and triazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanogen bromide, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

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Properties

IUPAC Name

2-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-8-5-2-3-7-10(5)6(11)9-4/h2-3H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEKFHWAIWTJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
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